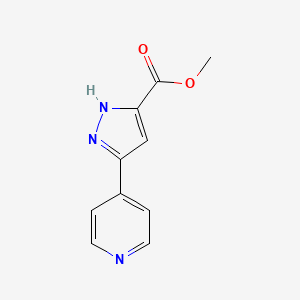

5-(4-Piridinil)pirazol-3-carboxilato de metilo

Descripción general

Descripción

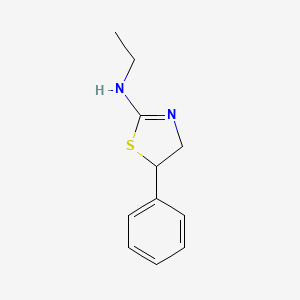

“Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate” is a compound that belongs to the pyrazole family . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific example of a synthesis method is a one-pot procedure for the synthesis of pyrazole-5-carboxylates by 1,3-dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds utilizing 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) as base and acetonitrile as solvent .Molecular Structure Analysis

The molecular structure of pyrazoles comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol, which provides two difficultly separable regioisomeric pyrazoles .Aplicaciones Científicas De Investigación

Química Medicinal: Aplicaciones Anticancerígenas

Los derivados de pirazol se han identificado como posibles agentes anticancerígenos. Pueden actuar como inhibidores de quinasas, interrumpiendo las vías de señalización de las que dependen las células cancerosas para su crecimiento y supervivencia. Los derivados del 5-(4-Piridinil)pirazol-3-carboxilato de metilo pueden diseñarse para dirigirse a líneas celulares cancerosas específicas, ofreciendo una vía para el desarrollo de nuevos agentes quimioterapéuticos .

Agentes Antimicrobianos y Antifúngicos

El núcleo de pirazol está presente en moléculas que exhiben actividades antimicrobianas y antifúngicas. Estos compuestos pueden interferir con la síntesis de la pared celular de las bacterias y los hongos, provocando su muerte. La investigación sobre el 3-piridin-4-il-1H-pirazol-5-carboxilato de metilo podría conducir al desarrollo de nuevos medicamentos para tratar enfermedades infecciosas .

Fármacos Antiinflamatorios y Analgésicos

Se sabe que los derivados de pirazol poseen propiedades antiinflamatorias y analgésicas. Pueden inhibir la producción de citoquinas y mediadores proinflamatorios, que participan en el proceso de inflamación. Esto los convierte en candidatos para el desarrollo de nuevos medicamentos antiinflamatorios y analgésicos .

Química Agrícola: Pesticidas y Herbicidas

En agricultura, los derivados de pirazol se pueden utilizar para crear pesticidas y herbicidas. Estos compuestos pueden afectar el sistema nervioso de las plagas o inhibir el crecimiento de las malas hierbas, protegiendo los cultivos de daños y mejorando el rendimiento .

Química de Coordinación

Los derivados de pirazol pueden actuar como ligandos en la química de coordinación, formando complejos con metales. Estos complejos tienen aplicaciones en catálisis, ciencia de materiales y como sensores. El this compound podría utilizarse para sintetizar nuevos complejos metálicos con propiedades únicas .

Química Organometálica

En la química organometálica, los derivados de pirazol se pueden utilizar para sintetizar compuestos organometálicos. Estos compuestos tienen aplicaciones en catálisis, donde pueden facilitar una variedad de reacciones químicas, lo que podría llevar a procesos industriales más eficientes .

Descubrimiento de Fármacos: Inhibidores de la Glicación de Proteínas

Los derivados de pirazol se han identificado como inhibidores de la glicación de proteínas, un proceso que puede provocar complicaciones en enfermedades como la diabetes. Al inhibir este proceso, los derivados del 3-piridin-4-il-1H-pirazol-5-carboxilato de metilo podrían utilizarse para desarrollar tratamientos que prevengan o mitiguen los efectos de la glicación de proteínas .

Síntesis de Moléculas Bioactivas

Los derivados de pirazol se utilizan con frecuencia como andamiajes en la síntesis de moléculas bioactivas. Pueden modificarse para crear una amplia gama de compuestos con posibles actividades farmacológicas. Esto los convierte en herramientas valiosas en la investigación de descubrimiento de fármacos y química medicinal .

Mecanismo De Acción

Target of Action

Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate, also known as methyl 3-pyridin-4-yl-1H-pyrazole-5-carboxylate, is a pyrazole derivative . Pyrazole derivatives are known to exhibit a wide range of biological activities, including antiproliferative effects Pyrazole derivatives are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Mode of Action

Pyrazole compounds are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the compound’s interaction with its targets and any resulting changes .

Biochemical Pathways

Pyrazole derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, including antiproliferative effects .

Action Environment

The structure and reactivity of pyrazole compounds can be influenced by factors such as solvent .

Safety and Hazards

While the specific safety and hazards for “Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate” are not mentioned in the search results, it is generally advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the chemical in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar chemicals .

Análisis Bioquímico

Biochemical Properties

Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate, have been shown to exhibit inhibitory activity against certain enzymes, such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs) . These interactions can modulate cellular signaling pathways and affect various physiological processes.

Cellular Effects

Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate has been found to impact various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyrazole derivatives can exhibit antiproliferative and cytotoxic activities against cancer cell lines, such as HeLa and MCF-7 cells . These effects are mediated through the modulation of cell cycle progression, apoptosis induction, and alterations in gene expression.

Molecular Mechanism

The molecular mechanism of action of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate involves its interactions with specific biomolecules. This compound can bind to target enzymes, leading to their inhibition or activation. For example, pyrazole derivatives have been reported to inhibit CDKs and PDEs, resulting in the disruption of cell cycle progression and cellular signaling pathways . Additionally, Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can exhibit time-dependent effects on cell viability, proliferation, and apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate can vary with different dosages in animal models. Studies have demonstrated that pyrazole derivatives can exhibit dose-dependent effects on various physiological processes, including enzyme inhibition, cell proliferation, and apoptosis . High doses of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. Pyrazole derivatives can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . Understanding the metabolic pathways of this compound is essential for elucidating its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation . The distribution of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate within different cellular compartments can influence its efficacy and safety profile.

Subcellular Localization

The subcellular localization of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate within the cell can impact its interactions with biomolecules and its overall biological effects.

Propiedades

IUPAC Name |

methyl 3-pyridin-4-yl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-15-10(14)9-6-8(12-13-9)7-2-4-11-5-3-7/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRBKBKWRUXTGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901235724 | |

| Record name | Methyl 5-(4-pyridinyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901235724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144252-20-0 | |

| Record name | Methyl 5-(4-pyridinyl)-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144252-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(4-pyridinyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901235724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline](/img/structure/B1418523.png)

![3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B1418525.png)

![[2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine](/img/structure/B1418528.png)

![2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418536.png)

![Tert-butyl[(3,4-dimethylphenyl)methyl]amine](/img/structure/B1418539.png)

amine](/img/structure/B1418545.png)